molecular formula C8H4ClF5 B1391520 1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene CAS No. 1214338-35-8

1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene

Cat. No. B1391520
M. Wt: 230.56 g/mol
InChI Key: XZXGQGCDRSFMHU-UHFFFAOYSA-N
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Description

“1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene” is also known as "p-Chlorobenzotrifluoride" . It is used as an intermediate for dyes and pesticides, and also as an environmentally friendly solvent and dielectric fluid .


Molecular Structure Analysis

The molecular formula of “1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene” is C7H4ClF3 . The molecular weight is 180.551 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene” include a molecular weight of 180.551 and a LogP value of 3.47 , indicating its lipophilicity.

Scientific Research Applications

Reagent-Modulated Site Selectivities

  • Metalation of Halobenzotrifluorides : Chloro(trifluoromethyl)benzenes, including 1-chloro-3-(trifluoromethyl)benzene, undergo deprotonation adjacent to the halogen substituent under specific conditions, revealing options for site-selective reactions (Mongin, Desponds, & Schlosser, 1996).

Novel Material Synthesis

  • Fluorine-Containing Polyetherimide : The synthesis of novel fluorine-containing polyetherimides involves 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, derived from the reaction of hydroquinone and 2-chloro-5-nitrobenzene trifluoride (Yu Xin-hai, 2010).

Trifluoromethylation Catalysis

  • Electrophilic Trifluoromethylation : Methyltrioxorhenium catalyzes the trifluoromethylation of aromatic and heteroaromatic compounds, showing potential for diverse applications in organic synthesis (Mejía & Togni, 2012).

Synthesis of Heterocyclic Compounds

  • Benzimidazoles Synthesis : A synthesis method for 1,2-dialkyl-5-trifluoromethylbenzimidazoles, starting from 1-chloro-2-nitro-4-(trifluoromethyl)benzene, provides a pathway for creating valuable heterocyclic compounds (Vargas-Oviedo, Charris-Molina, & Portilla, 2017).

Electrochemical Fluorination

  • Electrochemical Fluorination of Benzenes : The electrochemical fluorination process applied to trifluoromethyl-substituted benzenes yields various perfluorocyclohexane derivatives, expanding the potential for chemical synthesis (Yonekura, Nagase, Baba, & Kodaira, 1976).

Regioselective Lithiation

  • Ortholithiation of 1-chloro-3-(trifluoromethyl)benzene : This study explores the selective lithiation process of 1-chloro-3-(trifluoromethyl)benzene, demonstrating the influence of catalysis and reversibility in the metalation process (Hoepker, Gupta, Ma, Faggin, & Collum, 2011).

Safety And Hazards

“1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene” is a skin, eye, mucous membrane, and respiratory tract irritant . Inhalation of high concentrations can cause CNS depression . In a two-generation reproductive feeding study with rats, the NOAEL in F1 and F2 offspring was greater than or equal to the highest dose tested (45 mg/kg bw) .

properties

IUPAC Name

1-chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF5/c9-6-2-1-4(7(10)11)3-5(6)8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXGQGCDRSFMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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